
Ammonium deuteroxide-d5, 26 wt% in Deuterium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium deuteroxide-d5, 26 wt% in Deuterium oxide, is a deuterated compound where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is commonly used in various scientific research applications due to its unique properties, such as its ability to act as a weak base and its suitability for nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium deuteroxide-d5 can be synthesized by reacting deuterium oxide (D2O) with ammonia (NH3) under controlled conditions. The reaction typically involves the following steps:
Preparation of Deuterium Oxide: Deuterium oxide is obtained through the electrolysis of water, where deuterium is separated from hydrogen.
Reaction with Ammonia: Ammonia gas is bubbled through deuterium oxide, resulting in the formation of ammonium deuteroxide-d5. .
Industrial Production Methods
In industrial settings, the production of ammonium deuteroxide-d5 involves large-scale electrolysis of water to obtain deuterium oxide, followed by the controlled reaction with ammonia. The process is carefully monitored to maintain the desired concentration and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium deuteroxide-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other nucleophiles.
Acid-Base Reactions: As a weak base, it can react with acids to form deuterated salts
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Acids: Strong acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are used in acid-base reactions
Major Products
The major products formed from these reactions include deuterated salts and substituted deuterated compounds, which are valuable in various research applications .
Applications De Recherche Scientifique
Ammonium deuteroxide-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of deuterated compounds, which are essential for studying reaction mechanisms and kinetics
Industry: It is used in the production of deuterated solvents and reagents for NMR spectroscopy, which is crucial for structural analysis of organic compounds
Mécanisme D'action
The mechanism of action of ammonium deuteroxide-d5 involves its ability to act as a weak base. It can deprotonate acids, forming deuterated salts. The deuterium atoms in the compound can participate in hydrogen bonding, affecting the physical and chemical properties of the molecules involved. This makes it a valuable tool for studying isotope effects and reaction mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium-d4 deuteroxide: Similar to ammonium deuteroxide-d5 but with four deuterium atoms.
Sodium deuteroxide: A deuterated form of sodium hydroxide, used in similar applications.
Potassium deuteroxide: A deuterated form of potassium hydroxide, also used in NMR spectroscopy
Uniqueness
Ammonium deuteroxide-d5 is unique due to its specific isotopic composition, which makes it particularly useful for NMR spectroscopy and studying isotope effects. Its ability to form deuterated salts and participate in various chemical reactions further enhances its value in scientific research .
Propriétés
Formule moléculaire |
H5NO |
|---|---|
Poids moléculaire |
40.077 g/mol |
InChI |
InChI=1S/H3N.H2O/h1H3;1H2/i/hD5 |
Clé InChI |
VHUUQVKOLVNVRT-NSPFYZSMSA-N |
SMILES isomérique |
[2H][N+]([2H])([2H])[2H].[2H][O-] |
SMILES canonique |
[NH4+].[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



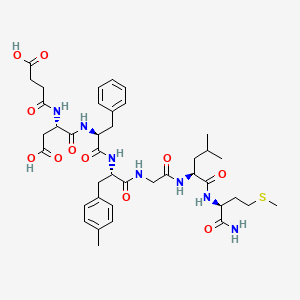
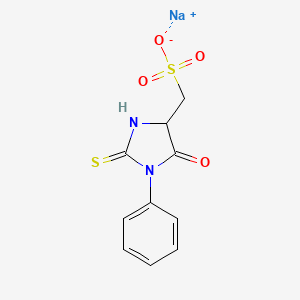
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13818929.png)
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
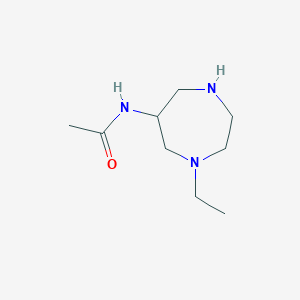
![3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate](/img/structure/B13818941.png)
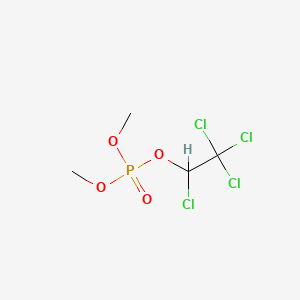
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)
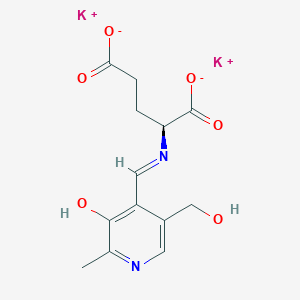
![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
